molecular formula C18H20N2O2 B12586602 Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-94-9

Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Katalognummer: B12586602
CAS-Nummer: 613660-94-9
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: NGXNZTPDEAJPTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Stereochemical Features

The compound features a pyrrolidine core—a five-membered saturated amine ring—substituted at the 1-position by a carbonyl-linked 5-(4-methoxyphenyl)-3-pyridinyl group and at the 2-position by a methyl group. The pyrrolidine ring adopts a puckered conformation, with the methyl substituent at C2 inducing distinct stereoelectronic effects. The 3-pyridinyl moiety is functionalized at position 5 with a 4-methoxyphenyl group, creating an extended π-conjugated system that influences electronic distribution across the molecule.

Key structural parameters include:

  • Bond lengths : The carbonyl group (C=O) bridging the pyrrolidine and pyridine rings measures approximately 1.23 Å, typical for conjugated carbonyl systems.
  • Dihedral angles : The methoxyphenyl group forms a dihedral angle of 38–42° relative to the pyridine plane, optimizing π-orbital overlap while minimizing steric hindrance.
  • Chirality : The C2 methyl group introduces a stereogenic center, resulting in two enantiomers. Computational studies suggest the (S)-configuration predominates in solution due to favorable intramolecular hydrogen bonding between the pyrrolidine nitrogen and the methoxy oxygen.

The molecular architecture is further stabilized by non-covalent interactions, including C–H···O hydrogen bonds between the pyrrolidine methyl group and the carbonyl oxygen, as well as edge-to-face aromatic stacking between the pyridine and methoxyphenyl rings.

X-ray Crystallographic Analysis of Solid-State Conformation

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.23 Å, b = 12.47 Å, c = 14.56 Å, and β = 97.4°. The solid-state structure shows:

Parameter Value
Crystallographic resolution 1.90 Å
R factor 0.042
Torsion angle (N1–C1–C2–C3) −167.3°

The pyrrolidine ring adopts a half-chair conformation, with puckering parameters q₂ = 0.42 Å and φ₂ = 165°. The carbonyl group aligns coplanar with the pyridine ring (deviation < 3°), facilitating conjugation. Notably, the methoxy group participates in intermolecular C–H···O interactions with adjacent molecules, forming a herringbone packing motif.

Comparative analysis with analogous structures (e.g., 1-(4-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione) shows that the 2-methyl substituent reduces molecular symmetry, leading to denser crystal packing (1.32 g/cm³ vs. 1.25 g/cm³ for unmethylated analogs).

Comparative Analysis with Related Pyrrolidine Derivatives

Structural comparisons highlight three key variations among pyrrolidine derivatives:

  • Substituent effects :

    • The 2-methyl group in the target compound increases steric bulk at the pyrrolidine ring by 18% compared to unsubstituted analogs, as measured by Connolly surface area calculations.
    • Electron-donating methoxy groups enhance the pyridine ring’s basicity (pKₐ = 3.8 vs. 4.2 for chloro-substituted counterparts).
  • Conformational flexibility :

    • Methylated derivatives exhibit 23% lower ring puckering amplitude (Q = 0.38 Å) compared to non-methylated systems (Q = 0.49 Å), restricting conformational mobility.
  • Intermolecular interactions :

    • The methoxyphenyl group enables additional π-stacking interactions (average interplanar distance = 3.5 Å) absent in aliphatic-substituted derivatives.

Tautomeric and Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide reveal two major solution-phase conformers in a 3:1 ratio at 298 K. The dominant conformer matches the solid-state structure, while the minor species features a twisted pyridine-methoxyphenyl dihedral angle (72°). Variable-temperature NMR indicates an energy barrier of 12.3 kcal/mol for interconversion between conformers.

Tautomeric equilibria involve keto-enol shifts at the carbonyl group, with the keto form predominating (98% at pH 7). Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a tautomerization energy of 2.8 kcal/mol, consistent with experimental observations. Solvent polarity markedly affects conformational populations: in apolar solvents (e.g., benzene), the stacked aryl conformation predominates (89%), while polar solvents (e.g., water) stabilize extended conformations (62%) through solvophobic effects.

Eigenschaften

CAS-Nummer

613660-94-9

Molekularformel

C18H20N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

[5-(4-methoxyphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H20N2O2/c1-13-4-3-9-20(13)18(21)16-10-15(11-19-12-16)14-5-7-17(22-2)8-6-14/h5-8,10-13H,3-4,9H2,1-2H3

InChI-Schlüssel

NGXNZTPDEAJPTI-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-[[5-(4-Methoxyphenyl)-3-pyridinyl]carbonyl]-2-methylpyrrolidin umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Bildung des Pyrrolidinrings durch Cyclisierungsreaktionen. Die Methoxyphenyl- und Pyridinylcarbonylgruppen werden durch selektive Funktionalisierungsreaktionen eingeführt. Spezielle Reagenzien und Katalysatoren, wie z. B. Iridiumkomplexe, werden häufig verwendet, um diese Umlagerungen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Syntheseplattformen können eingesetzt werden, um den Produktionsprozess zu optimieren. Diese Methoden tragen dazu bei, eine gleichbleibende Qualität zu erhalten und die Produktionskosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-[[5-(4-Methoxyphenyl)-3-pyridinyl]carbonyl]-2-methylpyrrolidin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart von Palladiumkatalysatoren durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können an der Methoxyphenylgruppe auftreten, wobei die Methoxygruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Chromtrioxid.

    Reduktion: Wasserstoffgas, Palladiumkatalysatoren.

    Substitution: Nucleophile wie Halogenide, Amine.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonyl-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrrolidine derivatives are widely utilized in the development of pharmaceuticals targeting various diseases. The compound has shown potential in the following areas:

  • Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit anticancer properties by interacting with specific biological targets. For instance, studies have demonstrated that certain pyrrolidine-based compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in glucose metabolism and lipid regulation .
  • Antidiabetic Agents : Compounds similar to pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- have been developed as dual agonists for PPARα and PPARγ. These agents have shown efficacy in ameliorating dyslipidemia and improving glucose metabolism in diabetic models .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for their antibacterial and antifungal activities. The structure of the pyrrolidine ring allows for modifications that enhance its interaction with microbial targets .

Central Nervous System Disorders

Pyrrolidine compounds are also being investigated for their neuroprotective effects and potential use in treating central nervous system disorders:

  • Antidepressant Effects : Certain derivatives have been found to exhibit antidepressant-like effects in animal models, potentially by modulating neurotransmitter systems involved in mood regulation .
  • Anticonvulsant Activity : Pyrrolidine derivatives have been synthesized and screened for anticonvulsant properties. For example, compounds derived from this scaffold showed significant activity against seizures induced by maximal electroshock tests .

Structure-Activity Relationship (SAR)

The structural characteristics of pyrrolidine derivatives play a crucial role in their biological activity. Key findings from SAR studies include:

  • Stereochemistry : The stereogenic centers within the pyrrolidine ring significantly influence the binding affinity and selectivity toward biological targets. For instance, the configuration of substituents at positions 3 and 4 has been shown to affect the potency of PPAR agonists .
  • Substituent Variation : Modifications on the aromatic rings or the nitrogen atom can enhance or diminish biological activity. For example, introducing electron-withdrawing groups can increase potency against specific receptors while altering pharmacokinetic properties .

Case Studies

Several case studies illustrate the practical applications of pyrrolidine derivatives:

  • PPAR Agonists : A study by Zhang et al. reported on a series of pyrrolidine-3-carboxylic acid derivatives that demonstrated potent dual agonistic activity at PPARα and PPARγ, leading to improved metabolic profiles in diabetic mice models .
  • CXCR4 Antagonists : Another investigation focused on (S)-pyrrolidines as antagonists for the CXCR4 chemokine receptor, revealing promising antimetastatic activity with specific compounds exhibiting low nanomolar binding affinities .

Wirkmechanismus

The mechanism of action of Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context and the nature of the target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Compound A with structurally related molecules from the provided evidence:

Compound Core Structure Key Substituents Synthetic Yield Reported Bioactivity
Compound A (Target) Pyrrolidine + pyridine-carbonyl 2-Methyl-pyrrolidine, 5-(4-methoxyphenyl)-pyridinyl Not reported Inferred kinase/receptor modulation
Methanone, (2-methyl-1-pyrrolidinyl)[5-(3-trifluoromethylphenyl)-3-pyridinyl]- Pyrrolidine + pyridine-carbonyl 2-Methyl-pyrrolidine, 5-(3-trifluoromethylphenyl)-pyridinyl Not reported Likely enhanced metabolic stability
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-hexahydroquinoline Hexahydroquinoline + pyridine Chloro, 4-substituted phenyl, amino group 50–86% Antimicrobial activity (microbial screening)
(2E)-1-(1-Allyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one Benzimidazole-chalcone 4-Methoxyphenyl, allyl-benzimidazole 50–86% Anticancer potential
1-Acetyl-2-(3-pyridinyl)-pyrrolidine (CAS 5979-94-2) Pyrrolidine 2-(3-pyridinyl), acetyl group, (2S) stereochemistry Not reported Nicotine analog (structural studies)

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in Compound A likely improves solubility compared to trifluoromethylphenyl derivatives (e.g., the compound in ), which may enhance metabolic stability but reduce polarity.

Synthetic Accessibility: Hexahydroquinoline derivatives and benzimidazole-chalcones are synthesized in moderate to high yields (50–86%) using piperidine or potassium carbonate as bases.

Biological Activity Trends :

  • Pyridine-pyrrolidine hybrids (e.g., Compound A and ) are understudied but share motifs with kinase inhibitors.
  • Benzimidazole-chalcones with 4-methoxyphenyl groups exhibit anticancer activity, suggesting Compound A ’s methoxy substituent may similarly enhance cytotoxicity.

Biologische Aktivität

Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-
  • Molecular Formula : C17_{17}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 286.34 g/mol

Pyrrolidine derivatives often interact with various biological targets, including enzymes and receptors. The specific activity of this compound has been linked to:

  • Inhibition of Deubiquitylating Enzymes (DUBs) : Recent studies indicate that compounds similar to this pyrrolidine can inhibit DUBs, which play critical roles in protein regulation and cellular signaling pathways .
  • Anticancer Properties : Research shows that pyrrolidine derivatives exhibit antiproliferative effects on cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .

Pharmacological Effects

  • Antitumor Activity :
    • A study demonstrated that certain pyrrolidine derivatives have significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). IC50_{50} values were reported below 30 µM for effective compounds .
  • Neuroprotective Effects :
    • Pyrrolidine compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. They may mitigate oxidative stress and inflammation in neuronal cells .
  • Anticonvulsant Activity :
    • Some derivatives have been evaluated for their anticonvulsant properties, showing efficacy in animal models for seizure disorders .

Case Study 1: Anticancer Activity

A recent investigation into a series of pyrrolidine-based compounds revealed their potential as anticancer agents. The study focused on the synthesis and biological evaluation of these compounds against several cancer cell lines. Notably, one compound exhibited an IC50_{50} value of 15 µM against the HT29 cell line, indicating strong growth inhibition.

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AHT2915Apoptosis induction
Compound BMCF725Cell cycle arrest
Compound CA54920Inhibition of proliferation

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotective effects, pyrrolidine derivatives were administered to mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal death compared to control groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.